molecular formula C8H8O4 B094006 Cyclohexa-2,5-diene-1,4-dicarboxylic acid CAS No. 17486-11-2

Cyclohexa-2,5-diene-1,4-dicarboxylic acid

Cat. No. B094006
CAS RN: 17486-11-2
M. Wt: 168.15 g/mol
InChI Key: FKHZOILQVUFMTD-UHFFFAOYSA-N
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Description

Cyclohexa-2,5-diene-1,4-dicarboxylic acid (CHDDA) is an organic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a cyclic dicarboxylic acid that contains a conjugated diene system, making it an important precursor for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Cyclohexa-2,5-diene-1,4-dicarboxylic acid is not well understood, but it is believed to act as a dienophile in Diels-Alder reactions. The conjugated diene system in Cyclohexa-2,5-diene-1,4-dicarboxylic acid makes it a highly reactive molecule, allowing it to participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Cyclohexa-2,5-diene-1,4-dicarboxylic acid. However, it has been shown to have low toxicity and is not known to have any harmful effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclohexa-2,5-diene-1,4-dicarboxylic acid is its high reactivity, which makes it a useful precursor for the synthesis of various organic compounds. Additionally, it has low toxicity and is relatively easy to synthesize. However, Cyclohexa-2,5-diene-1,4-dicarboxylic acid is not stable under certain conditions, such as high temperatures and strong acids, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for the research on Cyclohexa-2,5-diene-1,4-dicarboxylic acid. One potential application is in the development of new materials, such as polymers and dendrimers. Additionally, Cyclohexa-2,5-diene-1,4-dicarboxylic acid could be used in the study of molecular recognition and supramolecular chemistry. Further research is needed to fully understand the mechanism of action of Cyclohexa-2,5-diene-1,4-dicarboxylic acid and its potential applications in scientific research.

Synthesis Methods

The synthesis of Cyclohexa-2,5-diene-1,4-dicarboxylic acid involves the Diels-Alder reaction between maleic anhydride and 1,3-cyclohexadiene. This reaction yields a mixture of endo and exo isomers, which can be separated by column chromatography. The endo isomer is the desired product, as it has a more stable structure due to the hydrogen bonding between the carboxylic acid groups.

Scientific Research Applications

Cyclohexa-2,5-diene-1,4-dicarboxylic acid has been used in various scientific research applications, including as a precursor for the synthesis of various organic compounds. It has also been used in the development of new materials, such as polymers and dendrimers. Additionally, Cyclohexa-2,5-diene-1,4-dicarboxylic acid has been used in the study of molecular recognition and supramolecular chemistry.

properties

CAS RN

17486-11-2

Product Name

Cyclohexa-2,5-diene-1,4-dicarboxylic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

cyclohexa-2,5-diene-1,4-dicarboxylic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-6H,(H,9,10)(H,11,12)

InChI Key

FKHZOILQVUFMTD-UHFFFAOYSA-N

SMILES

C1=CC(C=CC1C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C=CC1C(=O)O)C(=O)O

Origin of Product

United States

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